molecular formula C9H17N B15226648 N-Methylspiro[3.4]octan-2-amine

N-Methylspiro[3.4]octan-2-amine

Katalognummer: B15226648
Molekulargewicht: 139.24 g/mol
InChI-Schlüssel: FUWNDKXXFCUBAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methylspiro[34]octan-2-amine is a spirocyclic amine compound characterized by a unique spiro structure, where a nitrogen atom is part of a bicyclic system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylspiro[3.4]octan-2-amine can be achieved through several methods. One common approach involves the annulation of cyclopentane and four-membered rings using readily available starting materials and conventional chemical transformations . Another method includes the N-nitrosation of secondary amines using sodium nitrite and acetic anhydride under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methylspiro[3.4]octan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

N-Methylspiro[3.4]octan-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Methylspiro[3.4]octan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Methylspiro[3.4]octan-2-amine is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it valuable for various applications, particularly in the development of new chemical entities and materials.

Eigenschaften

Molekularformel

C9H17N

Molekulargewicht

139.24 g/mol

IUPAC-Name

N-methylspiro[3.4]octan-2-amine

InChI

InChI=1S/C9H17N/c1-10-8-6-9(7-8)4-2-3-5-9/h8,10H,2-7H2,1H3

InChI-Schlüssel

FUWNDKXXFCUBAA-UHFFFAOYSA-N

Kanonische SMILES

CNC1CC2(C1)CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.